REACTION_SMILES
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[CH3:1][C:2]1([c:7]2[c:8]([N+:13]([O-:14])=[O:15])[cH:9][cH:10][cH:11][cH:12]2)[O:3][CH2:4][CH2:5][O:6]1.[O:16]=[Ca:17].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[cH:18]1[cH:19][s:20][cH:21][cH:22]1>>[CH3:1][C:2]1([c:7]2[c:8]([NH2:13])[cH:9][cH:10][cH:11][cH:12]2)[O:3][CH2:4][CH2:5][O:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(c2ccccc2[N+](=O)[O-])OCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ca]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccsc1
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Name
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Type
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product
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Smiles
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CC1(c2ccccc2N)OCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |